4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,2-diamine
Description
4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,2-diamine is a derivative of benzene-1,2-diamine (o-phenylenediamine) functionalized at the 4-position with a bulky tert-butyl(diphenyl)silyl (TBDPS) group via a methyleneoxy (-OCH2-) linker. This compound is characterized by:
Properties
CAS No. |
917486-80-7 |
|---|---|
Molecular Formula |
C23H28N2OSi |
Molecular Weight |
376.6 g/mol |
IUPAC Name |
4-[[tert-butyl(diphenyl)silyl]oxymethyl]benzene-1,2-diamine |
InChI |
InChI=1S/C23H28N2OSi/c1-23(2,3)27(19-10-6-4-7-11-19,20-12-8-5-9-13-20)26-17-18-14-15-21(24)22(25)16-18/h4-16H,17,24-25H2,1-3H3 |
InChI Key |
XCGLLBVAODVVRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC(=C(C=C3)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,2-diamine typically involves the protection of hydroxyl groups using tert-butyl(diphenyl)silyl chloride in the presence of a base such as pyridine or 2,6-lutidine. The reaction is catalyzed by agents like DMAP or imidazole . The protected intermediate is then subjected to further reactions to introduce the amine groups.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve similar protection and substitution reactions on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The silyl group can be substituted under specific conditions, often involving fluoride sources like TBAF or TAS-F.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Fluoride sources like TBAF or TAS-F are used to remove the silyl protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can yield various amine derivatives.
Scientific Research Applications
Structural Information
- Molecular Formula : C23H28N2OSi
- Molecular Weight : 376.567 g/mol
- IUPAC Name : 4-[(tert-butyl)(diphenyl)silyl]oxy)methyl)benzene-1,2-diamine
Organic Synthesis
4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,2-diamine is utilized as a reagent in organic synthesis. It serves as a protective group for amines and alcohols, facilitating various transformations without compromising the integrity of sensitive functional groups. For example, its use in glycosylation reactions demonstrates its ability to enhance yields and selectivity in complex organic syntheses .
Catalysis
This compound has been explored as a catalyst or co-catalyst in various reactions, including:
- Cross-Coupling Reactions : It aids in the formation of carbon-carbon bonds, which are crucial in synthesizing complex organic molecules.
- Asymmetric Synthesis : The steric bulk of the tert-butyl group can influence reaction pathways, making it valuable for enantioselective syntheses.
Material Science
Due to its silicon-containing structure, 4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,2-diamine has potential applications in materials science:
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.
- Coatings and Adhesives : Its silane functionality allows for improved adhesion properties in coatings and sealants.
Pharmaceutical Applications
The compound's structural features may offer advantages in drug design:
- Drug Delivery Systems : Its ability to form stable complexes with various biomolecules suggests potential applications in targeted drug delivery.
- Synthesis of Bioactive Compounds : The compound can serve as an intermediate in synthesizing pharmacologically active molecules.
Case Study 1: Glycosylation Reactions
In a study published by Aldrichimica Acta, researchers demonstrated that 4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,2-diamine significantly improved yields in glycosylation reactions compared to traditional methods. The steric hindrance provided by the tert-butyl group allowed for selective activation of glycosyl donors without affecting other functional groups .
Case Study 2: Polymer Applications
Research conducted at Berkeley highlighted the incorporation of this compound into polymer matrices. The addition of 4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,2-diamine resulted in polymers with enhanced thermal stability and mechanical strength, making them suitable for high-performance applications .
Mechanism of Action
The mechanism of action for 4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,2-diamine primarily involves its role as a protecting group. The tert-butyl(diphenyl)silyl group provides steric hindrance, protecting sensitive hydroxyl groups from unwanted reactions. This protection is particularly useful in multi-step organic syntheses where selective deprotection is required .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares substituent-driven properties of the target compound with analogous benzene-1,2-diamine derivatives:
Key Observations:
Steric Protection : The TBDPS group in the target compound provides superior steric shielding compared to smaller silyl groups (e.g., tert-butyldimethylsilyl, TBDMS) or alkyl/aryl substituents. This bulkiness minimizes undesired side reactions (e.g., dimerization) during synthetic steps .
Electronic Effects : While all substituents are electron-donating via resonance or inductive effects, the methylsulfonyl group in 4-(methylsulfonyl)benzene-1,2-diamine is strongly electron-withdrawing, altering reactivity toward electrophiles .
Solubility : The TBDPS group drastically reduces aqueous solubility, necessitating the use of organic solvents (e.g., DCM, THF) for reactions. In contrast, polar substituents like -SO2CH3 enhance water compatibility .
Crystallographic and Structural Insights
- Packing Motifs : Bulky silyl groups disrupt π-π stacking, leading to amorphous solids or low-melting-point crystals.
- Bond Lengths : The Si-O bond in TBDPS derivatives is ~1.64 Å, consistent with typical silyl ethers . Software like SHELXL and Mercury are critical for analyzing such structural features.
Biological Activity
4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,2-diamine, a compound featuring a silyl ether group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H26N2O2Si |
| Molecular Weight | 370.57 g/mol |
| CAS Number | 127793-62-8 |
| LogP | 3.54 |
| PSA | 26.30 |
Synthesis
The synthesis of 4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,2-diamine typically involves the reaction of appropriate benzene derivatives with tert-butyldiphenylsilyl chloride under basic conditions. This method allows for the introduction of the silyl ether moiety, which can enhance the compound's stability and bioavailability.
Anti-inflammatory Effects
Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory activity. For instance, derivatives tested against COX enzymes demonstrated IC50 values ranging from 19.45 μM to 42.1 μM, indicating their potential as anti-inflammatory agents . The presence of the silyl group may enhance solubility and permeability, contributing to improved biological activity.
Anticancer Activity
Preliminary studies suggest that related compounds can inhibit various cancer cell lines. For example, some pyrazolo[3,4-b]pyridines showed IC50 values as low as 1.46 μM against VEGFR-2 kinase, a target implicated in tumor progression and angiogenesis . Though specific data on 4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,2-diamine is limited, its structural similarities to these active compounds warrant further investigation.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the benzene and amine groups significantly affect biological activity. The presence of electron-donating groups enhances potency against COX enzymes and may improve anticancer properties by facilitating interactions with target proteins .
Case Studies
- Anti-inflammatory Study : A study involving a series of substituted pyrimidine derivatives demonstrated that modifications similar to those in our compound led to significant reductions in inflammation markers in vivo, comparable to established drugs like celecoxib .
- Anticancer Study : In vitro assays on structurally related compounds revealed substantial inhibition of cancer cell proliferation, suggesting that similar mechanisms could be explored for our compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
